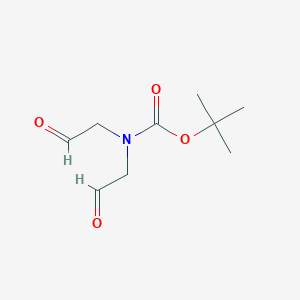![molecular formula C25H31Cl2N5O B8755154 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is a potent, selective, and orally active antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the functional activity of the serotonin reuptake transporter (SerT). This compound has shown significant antidepressant and anxiolytic activities .
准备方法
The synthesis of 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public domains. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists.
Biology: Utilized in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Employed in the development of new pharmaceuticals targeting serotonin receptors.
作用机制
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride exerts its effects by selectively antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the serotonin reuptake transporter (SerT), leading to increased levels of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .
相似化合物的比较
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is unique in its high selectivity and potency as a 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonist. Similar compounds include:
WAY-100635: A selective 5-HT1A receptor antagonist.
SB-216641: A selective 5-HT1B receptor antagonist.
BRL-15572: A selective 5-HT1D receptor antagonist.
Compared to these compounds, this compound offers broader antagonistic activity across multiple serotonin receptors, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C25H31Cl2N5O |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C25H29N5O.2ClH/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31;;/h2-9,18H,10-17H2,1H3,(H,26,31);2*1H |
InChI 键 |
NYZRWDMGYQYXEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O.Cl.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
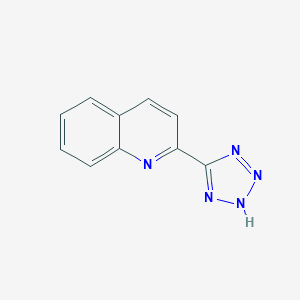
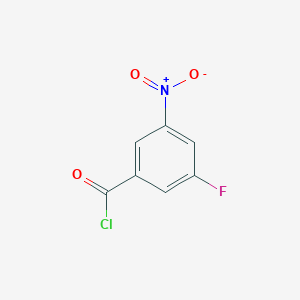

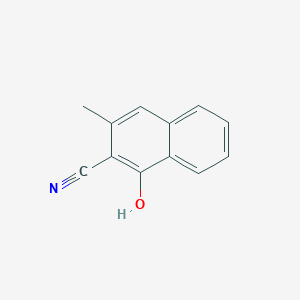
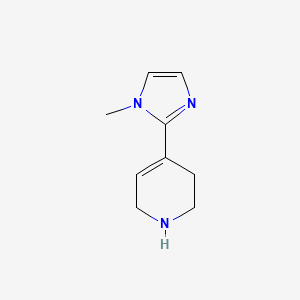
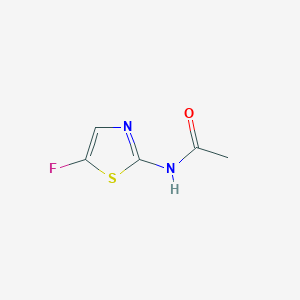

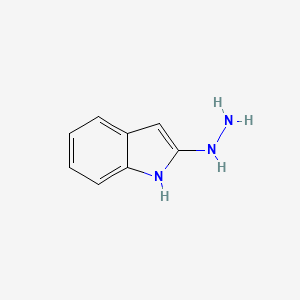
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)

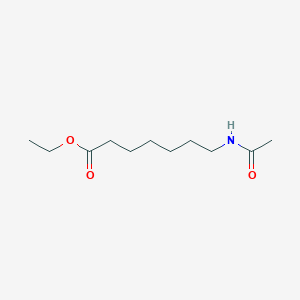
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
